3-Bromo-7-chloro-6-iodoquinolin-4-OL

Description

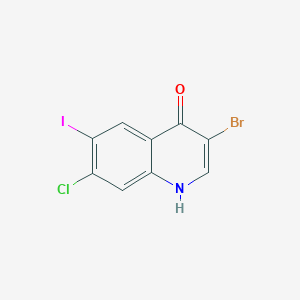

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-chloro-6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClINO/c10-5-3-13-8-2-6(11)7(12)1-4(8)9(5)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHMZLJOAWADLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697360 | |

| Record name | 3-Bromo-7-chloro-6-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021913-04-1 | |

| Record name | 3-Bromo-7-chloro-6-iodo-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021913-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-7-chloro-6-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-7-chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolin-4-ol Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] Within this class, quinolin-4-ones, also known as quinolones, represent a particularly significant scaffold.[3] This framework is not only found in nature but has been extensively utilized in the development of synthetic compounds with therapeutic value.[3] The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Halogenation, in particular, is a powerful tool in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[4] This guide focuses on a unique, polysubstituted derivative, 3-Bromo-7-chloro-6-iodoquinolin-4-ol, providing an in-depth look at its chemical identity, a plausible synthetic approach, and its potential in the landscape of drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a complex halogenated heterocyclic compound. Its structure features a quinolin-4-ol core with bromine, chlorine, and iodine atoms at specific positions, suggesting a molecule with distinct electronic and steric properties that could influence its biological interactions.

| Property | Value | Source |

| CAS Number | 1021913-04-1 | [][6] |

| Molecular Formula | C9H4BrClINO | [] |

| Molecular Weight | 384.40 g/mol | [7] |

| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one | [] |

| SMILES | C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)Br | [] |

| InChI Key | FLHMZLJOAWADLL-UHFFFAOYSA-N | [] |

| Purity | Typically ≥95% (as commercially available) | [][7] |

| Physical Properties | Data not readily available. An inquiry with a chemical supplier would be necessary to obtain specific details on melting point, boiling point, and solubility. | [] |

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 7-Chloro-6-iodoquinolin-4-ol (Intermediate)

This step is based on the well-established Gould-Jacobs reaction for quinoline synthesis.

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-iodoaniline in a suitable high-boiling solvent such as diphenyl ether. Add an equimolar amount of diethyl (ethoxymethylene)malonate.

-

Heat the mixture to approximately 120-140 °C for 1-2 hours to facilitate the initial condensation reaction, with the elimination of ethanol.

-

Cyclization: Increase the temperature of the reaction mixture to around 240-260 °C. The intermediate will undergo thermal cyclization to form the quinoline ring system. This step is typically monitored by the cessation of ethanol distillation.

-

Work-up: After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the crude product. The solid is then collected by filtration, washed with hexane, and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 7-chloro-6-iodoquinolin-4-ol.

Step 2: Synthesis of this compound (Final Product)

This step involves the electrophilic bromination of the quinolin-4-ol intermediate. The 4-hydroxy group activates the ring, and the bromine is expected to substitute at the C3 position.

-

Reaction Setup: Suspend the 7-chloro-6-iodoquinolin-4-ol intermediate in a suitable solvent like acetic acid or dimethylformamide (DMF) in a reaction flask.

-

Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the suspension at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is washed with water to remove any residual solvent and unreacted reagents. Further purification can be achieved by recrystallization to obtain the final product, this compound.

Potential Applications in Research and Drug Development

The unique substitution pattern of this compound suggests several potential avenues for research and development in the pharmaceutical and life sciences sectors.

Caption: Potential applications of this compound.

-

Anticancer Research: The quinoline scaffold is present in numerous anticancer agents.[8] The presence of multiple halogens can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Further investigation into its cytotoxic effects on various cancer cell lines would be a logical first step.

-

Antimicrobial Drug Discovery: Quinolone antibiotics are a well-established class of drugs. While the mechanism of action of classic quinolones is well-understood, novel halogenated quinolin-4-ols could exhibit activity against resistant strains of bacteria or fungi.[9] The biological activity of halogenated marine natural products further supports this potential.[9][10]

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. The specific arrangement of hydrogen bond donors and acceptors, along with the hydrophobic character imparted by the halogens, could make this molecule a candidate for screening against various protein kinases involved in cell signaling pathways.

-

Molecular Probes and Chemical Biology: Due to its unique structure, this compound could serve as a starting point for the development of molecular probes to study biological systems. The halogens also provide handles for further chemical modification and the attachment of reporter groups.

Conclusion and Future Directions

This compound is a fascinating, yet underexplored, molecule. While detailed experimental data is sparse, its structural features, rooted in the well-established quinolin-4-ol scaffold, strongly suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The proposed synthetic pathway provides a logical starting point for its preparation in the laboratory. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activity across a range of therapeutic areas. The insights gained from such studies will undoubtedly contribute to our understanding of the structure-activity relationships of polysubstituted quinolines and could pave the way for the development of novel therapeutic agents.

References

-

ResearchGate.

-

ACS Publications.

-

Royal Society of Chemistry.

-

BOC Sciences.

-

Organic Chemistry Portal.

-

BLDpharm.

-

National Center for Biotechnology Information.

-

ResearchGate.

-

ResearchGate.

-

National Center for Biotechnology Information.

-

Alfa Aesar.

-

ResearchGate.

-

Atlantis Press.

-

PubMed.

-

PubMed.

-

National Center for Biotechnology Information.

-

MDPI.

-

Chemcia Scientific, LLC.

-

PubChem.

-

PubChem.

-

PubChem.

-

ResearchGate.

-

SynZeal.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. 1021913-04-1|this compound|BLD Pharm [bldpharm.com]

- 7. 3-Bromo-7-chloro-6-iodo-quinolin-4-ol-Information-Chemcia Scientific, LLC. [chemcia.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-7-chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-7-chloro-6-iodoquinolin-4-ol, a polyhalogenated quinolin-4-one of significant interest in medicinal chemistry and materials science. Although specific experimental data for this compound is limited in publicly accessible literature, this document outlines its core physical and chemical properties based on established principles of organic chemistry and data from analogous structures. A plausible synthetic pathway is detailed, leveraging the well-established Gould-Jacobs reaction, to provide a practical framework for its preparation. Furthermore, the guide explores the predicted spectroscopic characteristics, potential reactivity, and prospective applications of this molecule, particularly in the realm of drug discovery, drawing parallels with other halogenated quinoline derivatives known for their diverse biological activities.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] The introduction of halogen substituents onto the quinoline ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic halogenation has led to the development of potent antimalarial, anticancer, antibacterial, and antiviral agents.[1][3] this compound, with its unique pattern of three different halogens, represents a versatile platform for the development of novel therapeutic agents and functional materials. The distinct electronic and steric properties of bromine, chlorine, and iodine at specific positions on the quinolin-4-one core offer a rich landscape for chemical modification and structure-activity relationship (SAR) studies.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| CAS Number | 1021913-04-1[][5] |

| Molecular Formula | C₉H₄BrClINO[] |

| Molecular Weight | 384.40 g/mol [] |

| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one[] |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Expected to be relatively high, likely >200 °C, due to the rigid, planar structure and potential for intermolecular hydrogen bonding and halogen bonding. |

| Boiling Point | High, with decomposition likely at elevated temperatures. |

| Solubility | Likely poorly soluble in water, with increased solubility in polar aprotic organic solvents such as DMSO and DMF. |

| Tautomerism | Exists in tautomeric equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms, with the keto form generally predominating in the solid state and in most solvents. |

Proposed Synthesis Pathway: The Gould-Jacobs Reaction

A robust and versatile method for the synthesis of the quinolin-4-one core is the Gould-Jacobs reaction.[6][7] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[8] For the synthesis of this compound, a plausible starting material would be a correspondingly substituted aniline. The final bromination step at the 3-position can be achieved on the formed quinolin-4-one.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 7-chloro-6-iodoquinolin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-iodoaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

-

Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Cyclization: Increase the temperature to 240-260°C in a high-boiling point solvent such as diphenyl ether. Maintain this temperature for 30-60 minutes to facilitate the intramolecular cyclization.

-

Work-up: After cooling, the reaction mixture is poured into a large volume of hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried to yield 7-chloro-6-iodoquinolin-4-ol.

Step 2: Bromination to Yield this compound

-

Reaction Setup: Suspend 7-chloro-6-iodoquinolin-4-ol (1.0 eq.) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

-

Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq.), portion-wise to the suspension at room temperature. The reaction may be gently heated to ensure completion.

-

Monitoring: The progress of the reaction is monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a small amount of cold solvent and then with water to remove any remaining reagents. The product is then dried under vacuum.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the quinoline ring.

-

Aromatic Protons: Two singlets or narrowly split doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C5 and C8 positions. The exact chemical shifts will be influenced by the electronic effects of the adjacent halogen atoms.

-

N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, corresponding to the proton on the nitrogen atom.

-

O-H Proton: If the 4-hydroxy tautomer is present in significant amounts in solution, a broad singlet for the hydroxyl proton may be observed.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A signal in the downfield region (δ > 170 ppm) corresponding to the C4 carbonyl carbon of the quinolin-4(1H)-one tautomer.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm). The carbons bearing halogen atoms will exhibit characteristic chemical shifts.

-

C-Br, C-Cl, C-I Bonds: The chemical shifts of the carbons directly attached to the halogens will be influenced by the electronegativity and size of the respective halogen.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, characteristic of the quinolin-4-one carbonyl group.

-

C=C and C=N Stretches: Absorptions in the 1500-1620 cm⁻¹ region corresponding to the aromatic and heterocyclic ring systems.

-

C-Halogen Stretches: Absorptions in the fingerprint region (< 1000 cm⁻¹) for the C-Br, C-Cl, and C-I bonds.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution of the halogens.

-

Molecular Ion Peak: The mass spectrum will show a complex molecular ion cluster due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster will correspond to the calculated molecular weight of 384.40 g/mol .

-

Fragmentation Pattern: The fragmentation pattern will likely involve the loss of halogen atoms and other small neutral molecules.

Reactivity and Potential for Further Functionalization

The presence of three distinct halogen atoms on the quinoline core of this compound opens up numerous avenues for further chemical modification. The differential reactivity of the C-Br, C-Cl, and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would allow for selective functionalization at the 3, 6, and 7-positions. This provides a powerful tool for generating a library of derivatives for SAR studies in drug discovery.

Caption: Potential cross-coupling reactions for functionalization.

Potential Applications in Drug Discovery and Materials Science

Given the extensive literature on the biological activities of halogenated quinolines, this compound is a promising scaffold for the development of new therapeutic agents.

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and protein kinases.[1]

-

Antimicrobial Agents: The quinolone core is famously associated with antibacterial drugs. Novel halogenated derivatives could be effective against drug-resistant bacterial strains.[3]

-

Antimalarial Drugs: Chloroquine and other quinoline-based drugs have been mainstays in malaria treatment. New derivatives are sought to combat drug resistance.[2]

-

Materials Science: The planar, electron-deficient nature of the quinoline ring, combined with the potential for intermolecular interactions through hydrogen and halogen bonding, makes this molecule a candidate for the development of novel organic electronic materials.

Conclusion

This compound is a fascinating molecule with significant untapped potential. While specific experimental data remains scarce, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications. The unique arrangement of three different halogens on a privileged medicinal scaffold makes it an attractive target for further research and development in both academic and industrial settings. The methodologies and predictions outlined herein offer a solid foundation for researchers to begin exploring the chemistry and biological activity of this promising compound.

References

-

Synthesis and Antitumor Activity of Halogen-Substituted 4-(3,3-dimethyl-1-triazeno)quinolines. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Quinolinones and Related Systems (Update 2022). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2018). MDPI. Retrieved January 18, 2026, from [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 5. 1021913-04-1|this compound|BLD Pharm [bldpharm.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-7-chloro-6-iodoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules.[1][2] For novel and complex heterocyclic systems such as 3-bromo-7-chloro-6-iodoquinolin-4-ol, a comprehensive understanding of its ¹H and ¹³C NMR spectra is fundamental for confirming its chemical identity, assessing purity, and providing a basis for further drug development and structure-activity relationship (SAR) studies. This technical guide provides a detailed exploration of the theoretical principles, experimental protocols, and in-depth spectral interpretation for the complete NMR characterization of this highly substituted quinolin-4-ol derivative.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring system.[3] Therefore, precise and unambiguous structural characterization is of paramount importance in the research and development of quinoline-based drugs.[3] this compound is a halogenated derivative with potential applications in medicinal chemistry, and its detailed spectroscopic analysis is a prerequisite for any further investigation.

Tautomerism in 4-Quinolinols:

It is crucial to recognize that 4-quinolinol derivatives can exist in equilibrium with their 4-quinolone tautomer. This tautomerism can be influenced by factors such as solvent polarity and pH.[4][5][6][7] For the purpose of this guide, we will consider the quinolin-4-ol form, while acknowledging that the observed spectra may reflect a dynamic equilibrium between tautomers in solution.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides key information through chemical shifts (δ), signal multiplicities (splitting patterns), and integration.[1][3] Protons on a quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1]

2.1. Expected Chemical Shifts and Multiplicities

The substituents on this compound will significantly influence the chemical shifts of the remaining protons on the quinoline core. Halogens and hydroxyl groups exert both inductive and resonance effects that alter the electronic environment of nearby protons.[8]

-

H2: The proton at the C2 position is expected to be significantly deshielded due to the adjacent nitrogen atom and the bromine at C3. It will likely appear as a singlet.

-

H5: This proton is situated between a chloro and an iodo group, which will both influence its chemical shift. It is expected to appear as a singlet.

-

H8: The H8 proton is deshielded by the peri-effect of the nitrogen lone pair and will likely appear as a singlet.[1]

-

OH Proton: The hydroxyl proton at C4 will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. It may also undergo exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.0 - 8.5 | Singlet (s) |

| H5 | 7.8 - 8.2 | Singlet (s) |

| H8 | 8.2 - 8.7 | Singlet (s) |

| 4-OH | Variable (e.g., 10.0 - 12.0 in DMSO-d₆) | Broad Singlet (br s) |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule.[2] Each unique carbon atom will give rise to a distinct signal.

3.1. Expected Chemical Shifts

The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached substituents and their position on the quinoline ring.

-

C4: The carbon bearing the hydroxyl group will be significantly deshielded, appearing at a high chemical shift.

-

C3, C6, C7: The carbons directly bonded to the halogen atoms (Br, I, Cl) will also be deshielded. The effect of halogens on the chemical shift of the directly attached carbon can be complex, involving not just electronegativity but also paramagnetic and spin-orbit coupling effects, especially for heavier halogens like bromine and iodine.[9][10]

-

Quaternary Carbons (C4a, C8a): These carbons will generally have weaker signals due to the absence of attached protons and longer relaxation times.

-

Protonated Carbons (C2, C5, C8): The chemical shifts of these carbons will be influenced by the surrounding substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 110 - 115 |

| C4 | 170 - 175 |

| C4a | 125 - 130 |

| C5 | 120 - 125 |

| C6 | 90 - 95 |

| C7 | 135 - 140 |

| C8 | 125 - 130 |

| C8a | 145 - 150 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental procedures are recommended.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for quinolinol compounds due to its ability to dissolve polar compounds and the positioning of its residual solvent peak away from the aromatic region.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

-

If insoluble material is present, filter the solution through a small plug of glass wool into a clean NMR tube.

4.2. ¹H NMR Experiment Setup

-

Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 16 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

-

4.3. ¹³C NMR Experiment Setup

-

Spectrometer Setup: Use the same spectrometer as for the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Set a spectral width that covers the expected range for carbon signals (e.g., 0 to 200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.

-

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[8] This is essential for assigning the signals of C2, C5, and C8.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[8] It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons. For example, correlations from H2 and H5 to the quaternary carbons would help in their assignment.

Visualization of Molecular Structure and Key NMR Correlations

6.1. Molecular Structure of this compound

Caption: Molecular structure of this compound.

6.2. Key HMBC Correlations Workflow

Caption: Predicted key 2- and 3-bond HMBC correlations for structural assignment.

Conclusion

The comprehensive ¹H and ¹³C NMR characterization of this compound provides a definitive method for its structural verification. By combining 1D and 2D NMR techniques, a complete assignment of all proton and carbon signals can be achieved. This detailed spectroscopic data is essential for ensuring the identity and purity of the compound, and serves as a critical reference for its future use in medicinal chemistry and drug development. The principles and protocols outlined in this guide offer a robust framework for the analysis of this and other similarly complex heterocyclic molecules.

References

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem. (n.d.).

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.).

- Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem. (n.d.).

- Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J. 13(2):122.

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines - Benchchem. (n.d.).

- The halogen effect on the 13 C NMR chemical shift in substituted benzenes - ResearchGate. (n.d.).

- A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K - The Royal Society of Chemistry. (2025-05-29).

- The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).

- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. (2004-02-18).

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (n.d.).

- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC - NIH. (2025-07-10).

- A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed. (n.d.).

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (n.d.).

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Mass Spectrometry of 3-Bromo-7-chloro-6-iodoquinolin-4-ol: A Predictive Analysis

Introduction: The Analytical Challenge

3-Bromo-7-chloro-6-iodoquinolin-4-ol is a complex, poly-halogenated heterocyclic compound. Its structure, featuring a quinolinol core with bromine, chlorine, and iodine substituents, presents a unique analytical challenge and a rich source of information in mass spectrometry. The primary objectives for its analysis are the unambiguous confirmation of its molecular weight and the elucidation of its structure through fragmentation analysis. The presence of multiple halogens, each with a distinct isotopic signature, makes mass spectrometry an exceptionally powerful tool for its identification.

Chemical suppliers confirm its molecular formula as C₉H₄BrClINO with a monoisotopic mass of approximately 384.4 g/mol .[1][][3][4] This guide will outline a robust methodology for acquiring and interpreting the mass spectrum of this compound, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is well-suited for the analysis of such molecules in complex matrices.[5]

Proposed Experimental Protocol: LC-MS/MS Analysis

The causality behind the choice of LC-MS/MS is rooted in its sensitivity, specificity, and ability to handle non-volatile compounds like quinolinols. Electrospray ionization (ESI) is selected as the ionization source due to its soft nature, which is ideal for preserving the molecular ion for subsequent fragmentation.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.

-

Create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution with a mixture of 50:50 water:acetonitrile containing 0.1% formic acid. The acid promotes protonation, which is essential for positive-ion ESI.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm) is recommended for good retention and peak shape of aromatic compounds.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode. This will generate the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is critical for resolving the complex isotopic patterns.

-

MS1 Scan (Full Scan): Acquire data over an m/z range of 100-600 to detect the precursor ion.

-

MS2 Scan (Product Ion Scan): Select the most abundant peak in the molecular ion cluster for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Predicted Data Analysis and Interpretation

The Molecular Ion: A Unique Isotopic Signature

The most telling feature in the mass spectrum of this compound will be the molecular ion cluster. The presence of both chlorine and bromine creates a distinctive pattern that serves as a powerful diagnostic tool.[6][7]

-

Chlorine Isotopes: Natural chlorine consists of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.[8] This results in an M+2 peak with about one-third the intensity of the M peak for every chlorine atom present.[7]

-

Bromine Isotopes: Natural bromine is composed of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), an approximate 1:1 ratio.[8] This leads to M and M+2 peaks of nearly equal intensity for each bromine atom.[7][9]

-

Iodine: Iodine is monoisotopic (¹²⁷I), meaning it does not contribute to the M+2 peak but adds significantly to the mass.[8]

For a molecule containing one chlorine and one bromine atom, the expected isotopic pattern for the protonated molecule [M+H]⁺ will show four main peaks:

-

[M+H]⁺: Contains ³⁵Cl and ⁷⁹Br.

-

[M+2+H]⁺: A combination of (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br). This will be the most intense peak in the cluster.

-

[M+4+H]⁺: Contains ³⁷Cl and ⁸¹Br.

-

[M+6+H]⁺: A very small peak from the natural abundance of ¹³C.

The relative intensities of the M, M+2, and M+4 peaks will be approximately 3:4:1 . This unique signature is a highly reliable indicator of the presence of one chlorine and one bromine atom.

Predicted High-Resolution Mass Data

Using the exact masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br, ¹²⁷I), the predicted monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. This provides a high degree of confidence in the elemental composition.

| Ion Species | Predicted Monoisotopic m/z |

| [C₉H₅BrClINO]⁺ | 383.8443 |

| [C₉H₅³⁵Cl⁷⁹BrINO+H]⁺ | 384.8521 |

| [C₉H₅³⁷Cl⁷⁹BrINO+H]⁺ / [C₉H₅³⁵Cl⁸¹BrINO+H]⁺ | 386.8492 |

| [C₉H₅³⁷Cl⁸¹BrINO+H]⁺ | 388.8463 |

Table 1: Predicted m/z values for the molecular ion cluster of this compound in positive ESI mode.

Proposed Fragmentation Pathway

Under collision-induced dissociation (CID), the protonated molecular ion will fragment in a predictable manner. The fragmentation of quinoline derivatives often involves losses of small neutral molecules like CO, HCN, and the halogen atoms.[10] The stability of the aromatic ring system strongly influences the fragmentation pathways.[11]

A plausible fragmentation pathway is outlined below:

-

Initial Loss of Halogens: The carbon-halogen bonds are often the weakest points. Loss of an iodine radical (•I, 127 Da) is a common initial fragmentation step for iodo-aromatic compounds.[12] This would be followed by the loss of a bromine radical (•Br, 79/81 Da) or chlorine radical (•Cl, 35/37 Da).

-

Loss of Carbon Monoxide (CO): The quinolin-4-ol structure exists in tautomeric equilibrium with the quinolin-4-one form.[] The keto group facilitates the neutral loss of carbon monoxide (28 Da), a characteristic fragmentation for such structures.

-

Ring Fission: Subsequent fragmentation would involve the cleavage of the quinoline ring system, often initiated by the loss of HCN (27 Da) from the nitrogen-containing ring.[10]

Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.

Summary and Conclusion

While direct experimental mass spectrometry data for this compound is not publicly documented, a comprehensive analytical approach can be confidently predicted based on established chemical principles and data from analogous structures. The key to its identification lies in high-resolution mass spectrometry capable of resolving its unique M/M+2/M+4 isotopic cluster, which provides definitive evidence for the presence of one chlorine and one bromine atom. The proposed LC-MS/MS method offers a robust framework for its detection and structural confirmation through predictable fragmentation patterns, primarily involving the sequential loss of halogen radicals and carbon monoxide. This guide provides the necessary technical foundation for any researcher embarking on the analysis of this or similar complex halogenated molecules.

References

-

Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

3-Bromo-7-chloro-6-iodo-quinolin-4-ol Information. Chemcia Scientific, LLC. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

fragmentation patterns in mass spectra. Chemguide. [Link]

-

Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central. [Link]

-

7-Chloro-4-hydroxyquinoline. PubChem. [Link]

Sources

- 1. 1021913-04-1|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-7-chloro-6-iodo-quinolin-4-ol | 1021913-04-1 [sigmaaldrich.com]

- 4. 3-Bromo-7-chloro-6-iodo-quinolin-4-ol-Information-Chemcia Scientific, LLC. [chemcia.com]

- 5. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chempap.org [chempap.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. OpenScholar Down for Maintenance | University of Lethbridge [ulethbridge.ca]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Bromo-7-chloro-6-iodoquinolin-4-OL

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. This is particularly true for highly substituted heterocyclic compounds like quinolines, which form the scaffold for numerous pharmaceuticals. This guide provides an in-depth technical overview of the methodologies and considerations for determining the crystal structure of 3-Bromo-7-chloro-6-iodoquinolin-4-OL, a compound of interest in medicinal chemistry. While a published structure for this specific molecule was not identified in the public domain, this document outlines a field-proven, systematic workflow based on established crystallographic principles for similar poly-halogenated quinoline derivatives. We will delve into the causality behind experimental choices, from the critical art of crystal growth to the computational rigors of structure solution and refinement, with a special focus on the analytical challenges and opportunities presented by the presence of multiple heavy halogens.

Introduction: The Structural Imperative for Halogenated Quinolines

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of drugs with applications spanning antimalarial, anticancer, and antimicrobial therapies. The specific placement of substituents dramatically influences a molecule's biological activity by modulating its electronic properties, lipophilicity, and, most importantly, its ability to interact with biological targets. Halogen atoms (F, Cl, Br, I) are particularly powerful tools in this context. Beyond simple steric and electronic effects, they can participate in specific, highly directional non-covalent interactions known as halogen bonds.[1][2][3]

The subject of this guide, this compound, presents a fascinating case study. With three different halogens and a hydroxyl group, its crystal structure is likely to be governed by a complex interplay of hydrogen bonds, halogen bonds (e.g., I···N, Br···O), and π-π stacking interactions.[4][5][6] Determining its precise solid-state conformation is not merely an academic exercise; it provides invaluable, actionable data for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the 3D structure with biological data to design more potent and selective analogs.

-

Computational Modeling: Providing an accurate, experimentally determined starting point for molecular docking and dynamics simulations.

-

Polymorph and Salt Screening: Understanding the solid-state packing can inform strategies for developing stable, bioavailable drug formulations.

This guide will walk through the complete process of a single-crystal X-ray diffraction study, the gold standard for molecular structure determination.[7][8]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-stage process. Each step is critical for the success of the next, demanding both careful technique and a strong theoretical understanding.

Caption: The end-to-end workflow for single-crystal X-ray structure determination.

Detailed Experimental Protocols & Rationale

Prerequisite: Synthesis and Purity

Before any crystallization attempt, the purity of the compound must be rigorously established (typically >98% by NMR and LC-MS). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. While the synthesis of this compound is beyond the scope of this guide, its availability from chemical suppliers is noted.[][10]

The Art of Crystal Growth

Growing a single crystal suitable for X-ray diffraction—ideally 0.1-0.4 mm in each dimension with no visible cracks or defects—is often the most challenging step.[11] The presence of multiple halogens can facilitate crystallization.[12] The goal is to bring a saturated solution to a state of slight supersaturation slowly, allowing molecules to organize into a well-ordered lattice.

Recommended Protocol: Slow Evaporation & Solvent Diffusion

-

Solvent Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, Methanol, Tetrahydrofuran (THF)). The ideal solvent is one in which the compound is moderately soluble.[13]

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., Ethyl Acetate/Hexanes mixture).[12]

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove dust and particulate matter, which can act as unwanted nucleation sites.[13]

-

Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[12]

-

Place the vial in a vibration-free location (e.g., a dedicated cupboard) and leave it undisturbed for several days to weeks.[11][13]

-

-

Vapor Diffusion (Alternative Method):

-

This method is highly effective and involves two solvents: a "good" solvent in which the compound dissolves well, and a "poor" solvent in which it is insoluble but is miscible with the good solvent.[14][15]

-

Dissolve the compound in a minimal amount of the good solvent (e.g., THF) in a small, open vial.

-

Place this small vial inside a larger, sealable jar containing a layer of the poor solvent (e.g., pentane or hexane).[15]

-

Seal the outer jar. The poor solvent's vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.[14]

-

Causality Insight: The slow rate of solvent evaporation or diffusion is paramount. Rapid precipitation leads to the formation of microcrystalline powder or amorphous solid, not the single, ordered crystals required for diffraction. The process relies on providing molecules enough time to find their lowest energy positions within the crystal lattice.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a single-crystal diffractometer.

Typical Data Collection Protocol:

-

Crystal Mounting: Using a microscope, select a well-formed crystal. Pick it up using a cryo-loop and rapidly cool it to a low temperature (typically 100-123 K) in a stream of cold nitrogen gas.[16]

-

Instrumentation: A modern diffractometer equipped with a powerful X-ray source (e.g., Mo Kα λ=0.71073 Å or Cu Kα λ=1.54178 Å) and a sensitive detector (e.g., CCD or CMOS) is used.[16]

-

Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. These are used by the control software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

Data Collection Strategy: The software calculates an optimal strategy (a series of scans and crystal orientations) to collect a complete and redundant dataset, measuring the intensity and position of thousands of unique reflections.

Causality Insight: Data is collected at cryogenic temperatures to minimize the thermal vibration of atoms. This results in sharper diffraction spots at higher resolution and reduces potential radiation damage to the crystal, leading to a more accurate final structure. The presence of heavy atoms like Bromine and especially Iodine in the molecule will lead to significant X-ray absorption, which must be corrected for during data processing.

Structure Solution and Refinement

This phase is entirely computational, using specialized software suites like SHELX or Olex2 to transform the raw diffraction data into a final, validated 3D model.[17][18]

Workflow using the SHELX Suite: [19][20]

-

Data Processing (XPREP/CrysAlisPro): The raw image files are processed to integrate the intensities of each reflection, apply corrections for experimental factors (like absorption), and generate a reflection file (.hkl).[17]

-

Structure Solution (SHELXS/SHELXT): The primary challenge here is solving the "phase problem." The diffractometer measures intensities, but the phase information for each reflection is lost.

-

For this molecule, the Patterson method is highly effective.[19][20] It uses the positions of the heavy atoms (Iodine and Bromine), which are strong scatterers, to bootstrap the solution and find the phases for the remaining atoms.

-

Direct methods can also be used, which employ statistical relationships between reflection intensities to derive phases.[20]

-

The output is an initial model of the atomic positions (.res file).

-

-

Structure Refinement (SHELXL): This is an iterative process of adjusting the atomic model (positional coordinates, site occupancy, and displacement parameters) to achieve the best possible fit with the experimental .hkl data.

-

Initial Cycles: Refine the positions of the heavy atoms first, then locate and assign the lighter C, N, and O atoms from the difference electron density map.

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a simple sphere, which is a more accurate representation.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model."[21]

-

Convergence: The refinement is complete when the model converges, indicated by minimal shifts in atomic parameters and stable figures of merit (R-factors).

-

Causality Insight: Refinement is a least-squares process that minimizes the difference between the observed structure factors (|Fo|) from the experiment and the calculated structure factors (|Fc|) from the model. The quality of the final structure is judged by crystallographic R-factors (e.g., R1, wR2) and the Goodness of Fit (GooF). For a well-behaved structure, an R1 value below 5% (0.05) is considered excellent.

Structural Analysis and Interpretation

With a refined structure, the final phase involves a detailed analysis of its geometric and intermolecular features.

Expected Crystallographic Data

The final structural information is typically summarized in a Crystallographic Information File (CIF) and presented in a standardized table.

| Parameter | Expected Value/Information | Rationale |

| Chemical Formula | C₉H₄BrClINO | From molecular composition.[] |

| Formula Weight | 384.40 g/mol | Calculated from the formula.[10] |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules. |

| Space Group | e.g., P2₁/c, P-1, Pbca | The space group describes the symmetry elements within the unit cell. |

| Unit Cell Dim. | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |

| Z | e.g., 2, 4, 8 | The number of molecules per unit cell. |

| Final R indices | R1 < 0.05, wR2 < 0.10 | Key indicators of the quality of the refined model. |

| Goodness-of-Fit | ~1.0 | Indicates a good fit between the model and the data. |

Analysis of Intermolecular Interactions

The true value of the crystal structure lies in understanding how the molecules pack together. The presence of a hydroxyl donor and multiple halogen acceptors suggests a rich network of non-covalent interactions.

Sources

- 1. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 10. 1021913-04-1|this compound|BLD Pharm [bldpharm.com]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. researchgate.net [researchgate.net]

- 13. How To [chem.rochester.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 16. DSpace [helda.helsinki.fi]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. imserc.northwestern.edu [imserc.northwestern.edu]

- 19. psi.ch [psi.ch]

- 20. ocw.mit.edu [ocw.mit.edu]

- 21. mdpi.com [mdpi.com]

Solubility Profile of 3-Bromo-7-chloro-6-iodoquinolin-4-ol: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-7-chloro-6-iodoquinolin-4-ol, a complex halogenated quinoline derivative. Given the prevalence of the quinoline scaffold in medicinal chemistry, understanding the solubility of such highly substituted analogs is paramount for their progression through the drug discovery pipeline. This document delineates the theoretical principles governing the solubility of this molecule, provides a robust experimental protocol for its empirical determination, and presents a predictive solubility profile in a range of common laboratory solvents. The methodologies are designed to ensure scientific integrity and reproducibility, offering researchers a practical framework for handling this and structurally related compounds.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of an organic compound is fundamentally governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a primary guide, indicating that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents[1]. The structure of this compound presents several key features that dictate its solubility behavior.

-

The Quinolin-4-ol Core: The core structure is a quinolin-4-ol, which can exist in tautomeric equilibrium with its 4(1H)-quinolone form. The presence of the hydroxyl (-OH) group and the heterocyclic nitrogen atom makes this core polar. These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protic and polar aprotic solvents[2].

-

Multiple Halogenation: The molecule is heavily substituted with three different halogens: bromine, chlorine, and iodine. While halogens are electronegative and can increase bond polarity, their primary effect in this context is a significant increase in molecular weight and lipophilicity (fat-solubility)[3]. The large size and low polarity of the halogen atoms, particularly iodine, tend to decrease aqueous solubility[3]. Halogenated quinolines are generally more soluble in polar solvents like dichloromethane, chloroform, and DMSO[4].

-

Crystal Lattice Energy: For a solid to dissolve, the energy released from solute-solvent interactions must overcome the energy holding the molecules together in the crystal lattice. Heavily substituted, planar molecules like this one can pack efficiently, leading to high lattice energy that requires potent solvents to disrupt.

Predicted Solubility Profile: Based on this structural analysis, this compound is predicted to have:

-

Very Poor Solubility in non-polar solvents (e.g., hexane, toluene) due to the polar quinolinol core.

-

Very Poor Solubility in water, as the lipophilic character of the three large halogen substituents likely outweighs the polarity of the hydroxyl and nitrogen groups.

-

Moderate to Good Solubility in polar protic solvents (e.g., ethanol, methanol), which can engage in hydrogen bonding with the solute[5].

-

Excellent Solubility in polar aprotic solvents (e.g., DMSO, DMF), which are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating a wide range of organic molecules, including many with low aqueous solubility[6][7].

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The Shake-Flask method is a gold-standard technique for determining thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent.[8]

Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Materials:

-

This compound (solid, >95% purity)

-

Selected solvents (e.g., Water, Ethanol, DMSO, DMF, Acetonitrile, Methanol, Dichloromethane)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of handling vials

-

Analytical balance

-

Calibrated pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). This will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a 2 mL glass vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation. A starting amount of ~2-5 mg is typically sufficient.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent to the vial.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. This extended time is crucial to allow the system to reach thermodynamic equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to rest for at least 1 hour for the solid to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet any remaining suspended solid.

-

Sample Dilution & Analysis: Carefully pipette an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the top half of the solvent. Immediately perform a large, precise dilution of the supernatant into a mobile phase-compatible solvent to prevent precipitation.

-

Quantification: Analyze the diluted samples via a validated HPLC method against a calibration curve prepared from the stock standard. The concentration of the compound in the original supernatant is then calculated, representing its solubility.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination.

Representative Solubility Data

While specific experimental data for this compound is not publicly available, the following table provides a predictive summary of its likely solubility based on the structural analysis and the known behavior of similar halogenated heterocyclic compounds. These values should be confirmed experimentally.

| Solvent | Solvent Type | Polarity Index¹ | Predicted Solubility (at 25 °C) | Rationale |

| Hexane | Non-polar | 0.1 | < 0.01 µg/mL | Insoluble; Mismatch in polarity. |

| Water | Polar Protic | 10.2 | < 0.1 µg/mL | Insoluble; High lipophilicity from halogens dominates. |

| Acetonitrile | Polar Aprotic | 5.8 | 0.1 - 1.0 mg/mL | Sparingly Soluble; Moderate polarity is insufficient to overcome lattice energy effectively. |

| Ethanol | Polar Protic | 4.3 | 1.0 - 5.0 mg/mL | Soluble; Can engage in H-bonding but less polar than other solvents. |

| Methanol | Polar Protic | 5.1 | 2.0 - 10.0 mg/mL | Soluble; Similar to ethanol but higher polarity aids dissolution. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 5.0 - 20.0 mg/mL | Soluble; Effective for many halogenated compounds despite lower polarity index.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 50 mg/mL | Freely Soluble; Strong H-bond acceptor with high polarity. |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 mg/mL | Freely Soluble; Highly polar, strong H-bond acceptor, excellent for dissolving diverse drug-like molecules.[4][6] |

| ¹Polarity Index values are relative measures of a solvent's polarity. Data sourced from various chemical reference materials. |

Conclusion and Recommendations

The solubility profile of this compound is dominated by its highly halogenated, lipophilic nature, which renders it virtually insoluble in aqueous and non-polar media. Its capacity for hydrogen bonding via the quinolinol moiety allows for solubility in polar protic solvents like methanol and ethanol. However, for practical applications in a laboratory setting, such as preparing stock solutions for biological screening or chemical reactions, the polar aprotic solvents DMSO and DMF are the most effective choices, predicted to afford high solubility.

Researchers working with this compound should prioritize the use of DMSO for creating concentrated stock solutions. When aqueous buffers are required for assays, it is critical to be mindful of the compound's propensity to precipitate. Serial dilutions should be carefully planned to maintain a final DMSO concentration that is both compatible with the assay and low enough to keep the compound in solution at the final testing concentration.

References

-

ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

SpringerLink. (n.d.). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. [Link]

-

National Center for Biotechnology Information. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

-

MATEC Web of Conferences. (n.d.). Determination of three physical properties of quinoline ionic liquids with hexafluorophosphate. [Link]

-

ResearchGate. (n.d.). The structures of the substituted quinolines. [Link]

-

Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]

-

ACS Publications. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. [Link]

-

ResearchGate. (2018). Some Factors Affecting the Solubility of Polymers. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

-

arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 4. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matec-conferences.org [matec-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

IUPAC name and synonyms for CAS 1021913-04-1

An In-Depth Technical Guide to 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one (CAS 1021913-04-1)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1021913-04-1. The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document details the identity, including IUPAC nomenclature and synonyms, for 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one. Due to the absence of specific published literature for this particular multi-halogenated derivative, this guide presents a proposed, scientifically-grounded synthetic pathway based on established methodologies for analogous quinolin-4-ones. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels with structurally related compounds. The protocols and discussions herein are intended for an audience of researchers, scientists, and drug development professionals, providing a robust framework for the synthesis and future investigation of this compound.

Compound Identification and Physicochemical Properties

The compound registered under CAS 1021913-04-1 is a heavily halogenated quinolin-4-one. The quinolin-4-one core exists in tautomeric equilibrium with its 4-hydroxyquinoline form. The presence of bromine, chlorine, and iodine atoms on the carbocyclic ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further study in drug discovery programs.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 1021913-04-1 |

| IUPAC Name | 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one[1] |

| Tautomeric Form | 3-bromo-7-chloro-6-iodoquinolin-4-ol[1] |

| Synonyms | This compound, SCHEMBL4313678[1] |

| Molecular Formula | C₉H₄BrClINO[1] |

| Molecular Weight | 384.40 g/mol [1] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Off-white to pale yellow solid | Predicted based on similar quinolin-4-one derivatives. |

| Melting Point | >250 °C | High melting point is expected due to the planar, rigid ring system and strong intermolecular interactions. |

| Solubility | Insoluble in water; Soluble in DMSO, DMF | Typical for poly-aromatic heterocyclic compounds. |

| pKa | ~7.5-8.5 | Estimated for the N-H proton, influenced by the electron-withdrawing halogens. |

Proposed Synthesis Pathway

A specific, validated synthesis for 3-bromo-7-chloro-6-iodo-1H-quinolin-4-one has not been reported in peer-reviewed literature. However, a robust and logical pathway can be proposed based on the well-established Gould-Jacobs reaction , a cornerstone in the synthesis of 4-hydroxyquinolines[2]. This method involves the condensation of an aniline derivative with diethyl (ethoxymethylene)malonate (DEEM), followed by thermal cyclization.

The key challenge lies in the synthesis of the requisite starting material, a tri-halogenated aniline. The proposed pathway below outlines a feasible multi-step synthesis.

Caption: Proposed synthetic pathway for CAS 1021913-04-1.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for structurally related compounds and represent a starting point for optimization[3][4].

Workflow for Synthesis

Caption: High-level experimental workflow for the proposed synthesis.

Protocol 1: Condensation of 4-Bromo-2-chloro-5-iodoaniline with DEEM

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-bromo-2-chloro-5-iodoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (DEEM, 1.1 eq).

-

Reaction: Heat the mixture at 120-130 °C for 2-3 hours under a nitrogen atmosphere. The reaction can be monitored by TLC for the consumption of the starting aniline.

-

Rationale: This step forms the key vinylic intermediate. The reaction is typically performed neat or in a high-boiling solvent. Heating drives the elimination of ethanol.

-

-

Work-up: Cool the reaction mixture. The resulting crude oil or solid (Intermediate 2) is of sufficient purity to be carried forward to the next step without extensive purification. Excess DEEM can be removed under high vacuum.

Protocol 2: Thermal Cyclization

-

Reagents & Setup: Prepare a flask with a high-boiling point solvent such as diphenyl ether. Heat the solvent to 250 °C.

-

Reaction: Add the crude Intermediate 2 from the previous step dropwise or in portions to the hot diphenyl ether. Maintain the temperature at 250 °C for 30-60 minutes.

-

Rationale: The high temperature is crucial to overcome the activation energy for the 6-π electrocyclization, which forms the quinoline ring system. This is an intramolecular Friedel-Crafts-type reaction.

-

-

Work-up: Cool the reaction mixture to room temperature. The cyclized product (Intermediate 3) will often precipitate. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

Protocol 3: Saponification and Decarboxylation

-

Saponification: Suspend the crude Intermediate 3 in a 10% aqueous sodium hydroxide solution and heat at reflux for 1-2 hours until the solid dissolves and the ester is fully hydrolyzed.

-

Acidification: Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. The carboxylate intermediate will precipitate.

-

Decarboxylation: Collect the solid acid by filtration, wash with water, and then heat it in a suitable high-boiling solvent (or neat, if stable) at a temperature above its melting point until gas evolution (CO₂) ceases.

-

Rationale: The final two steps remove the ester group at the 3-position. Saponification converts the ester to a carboxylate salt, which upon acidification gives the carboxylic acid. Heating this acid induces decarboxylation to yield the final target compound.

-

-

Purification: The final crude product can be purified by recrystallization from a high-boiling solvent like DMF or acetic acid, or by column chromatography on silica gel.

Potential Biological Activity and Mechanism of Action

The quinolin-4-one core is a well-known pharmacophore. The specific halogenation pattern of CAS 1021913-04-1 suggests several potential areas of biological activity.

-

Antibacterial Agents: Fluoroquinolones are a famous class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication[2]. While this compound lacks the typical N-alkyl and C-7 piperazine substituents, the core quinolone scaffold is the primary pharmacophore. The heavy halogens could modulate this activity or introduce new mechanisms.

-

Anticancer Agents: Numerous substituted quinolines and quinolinones have demonstrated potent anticancer activity. They often function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer[5]. The planar heterocyclic system can intercalate into DNA or bind to the ATP-binding pocket of kinases.

-

Antimalarial Agents: Chloroquine and other quinoline-based drugs have been mainstays in malaria treatment. More recently, 3-aryl-4(1H)-quinolones have been identified as potent antimalarials that target the parasite's cytochrome bc₁ complex[].

Potential Mechanism of Action: Kinase Inhibition

Caption: Putative mechanism of action via protein kinase inhibition.

Conclusion